Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4,6,8,13H,5,7,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFURLOGNBMQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133277-10-8 | |
| Record name | tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydronaphthalene with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically require a polar aprotic solvent and may be catalyzed by transition metals.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has shown promise as a lead compound in drug development due to its potential interactions with biological targets:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific proteases involved in various diseases. Such interactions could modulate biological pathways critical for disease progression.
- Biological Activity : The compound's structural features suggest it may interact with certain receptors or enzymes, influencing cell signaling and metabolic processes. This could have implications in treating conditions where protease activity is dysregulated .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for constructing more complex molecular architectures. Its carbamate functional group allows for various transformations and further modifications .
Case Studies and Research Findings
Research has begun to explore the biological effects and mechanisms of action associated with this compound:
- Protease Inhibition Studies : Investigations into the inhibitory effects on specific proteases have shown that this compound could be effective in modulating enzymatic activity related to various diseases .
- Biochemical Pathway Analysis : Studies examining the interactions between this compound and cellular pathways are ongoing to elucidate its potential therapeutic benefits .
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the carbamate group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate can be contextualized by comparing it to analogs with varying substituents, core scaffolds, and protective groups. Below is a detailed analysis:
Substituent Variations: Bromo vs. Amino
- Tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate (CID 89046207) Molecular Formula: C₁₅H₂₂N₂O₂ (vs. C₁₅H₂₀BrNO₂ for the bromo analog). Key Differences: Replacement of bromine with an amino group (-NH₂) alters reactivity and applications. The amino group facilitates nucleophilic substitutions or amide couplings, making this compound suitable for synthesizing peptidomimetics or kinase inhibitors. In contrast, the bromo analog is tailored for metal-catalyzed cross-couplings .
Core Scaffold Modifications: Tetrahydronaphthalene vs. Cyclic Systems
Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (PB07473)
- Applications: Used in central nervous system (CNS) drug discovery due to improved blood-brain barrier penetration compared to tetrahydronaphthalene derivatives .
Protective Group Variations
- Tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (PBN20122108)
Table 1: Structural and Functional Comparison of Selected Analogs
Research Findings and Implications
Synthetic Flexibility : Bromine allows modular derivatization, as seen in the synthesis of boronic ester intermediates for Suzuki couplings .
Steric and Electronic Profiles : Bulkier substituents (e.g., bicyclo systems) reduce metabolic degradation but may limit solubility .
Biological Activity
Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a compound of significant interest in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula: C15H20BrNO2
Molar Mass: 326.23 g/mol
CAS Number: 228256-58-4
The compound features a tert-butyl carbamate group attached to a brominated tetrahydronaphthalene moiety, which is crucial for its biological activity and interaction with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
-
Starting Materials:
- 6-bromo-1,2,3,4-tetrahydronaphthalene
- Di-tert-butyl dicarbonate (Boc2O)
-
Reaction Conditions:
- The reaction is usually conducted in an organic solvent like dichloromethane.
- A base such as triethylamine is often used to facilitate the reaction.
-
Procedure:
- The amino group of the tetrahydronaphthalene is protected by the carbamate group through nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
- Receptor Binding: The compound's structure allows it to bind to receptors involved in critical physiological processes, which could lead to therapeutic applications in treating diseases such as cancer or neurodegenerative disorders.
The mechanism of action appears to involve:
- Hydrolysis of the Carbamate Group: Under physiological conditions, the carbamate can be hydrolyzed to release the active amine. This amine can then interact with biological targets such as enzymes or receptors.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Antitumor Activity: A study focused on similar carbamate derivatives has shown promising results in inhibiting tumor growth in vitro. This suggests that this compound could be further explored as an antitumor agent .
- Neuroprotective Effects: Research into related compounds has indicated potential neuroprotective properties against oxidative stress-induced cell death. This opens avenues for investigating its efficacy in neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | Structure | Enzyme inhibition; receptor binding | Potential antitumor and neuroprotective effects |
| Tert-butyl N-(2-aminoethyl)carbamate | - | Moderate enzyme inhibition | Less effective than brominated derivatives |
| Tert-butyl N-(4-aminobenzyl)carbamate | - | Variable receptor binding | Effective in specific cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
